

An In-depth Technical Guide to the Synthesis and Chemical Properties of Tetryl

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Compound of Interest

Compound Name: Tetryl

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Abstract

This technical guide provides a comprehensive overview of **Tetryl** (2,4,6-trinitrophenylmethylnitramine), a sensitive secondary high explosive. It details its chemical and physical properties, explosive characteristics, and provides established laboratory-scale synthesis protocols. The information is intended for an audience with a strong background in chemistry and materials science, particularly those involved in energetic materials research and development.

Chemical and Physical Properties

Tetryl, with the chemical formula $C_7H_5N_5O_8$, is a yellow crystalline solid.^{[1][2]} It is odorless, though some manufactured forms may have an odor due to impurities.^[3] **Tetryl** is practically insoluble in water but shows solubility in organic solvents such as acetone, benzene, and glacial acetic acid.^{[1][2]}

Table 1: Physical and Chemical Properties of **Tetryl**

Property	Value
IUPAC Name	N-Methyl-N,2,4,6-tetranitroaniline[4]
Other Names	2,4,6-trinitrophenyl-N-methylnitramine, Nitramine, Tetralite, Tetril[3][5]
CAS Number	479-45-8[5]
Molecular Formula	C ₇ H ₅ N ₅ O ₈ [5]
Molecular Weight	287.15 g/mol [5]
Appearance	Yellow crystalline solid[1]
Odor	Odorless[5]
Density	1.73 g/cm ³ [5]
Melting Point	129.5 °C (265.1 °F)[5]
Boiling Point	Explodes at 187 °C (369 °F)[3][6]
Water Solubility	0.0051 g/100 ml (0.5 °C)[2]
Solubility in Acetone	50.8 g/100 ml (18 °C)[2]
Solubility in Benzene	4.4 g/100 ml (18 °C)[2]

Explosive Properties

Tetryl is classified as a sensitive secondary high explosive and has been historically used as a booster in explosive trains to initiate less sensitive main charges, such as TNT.[1][6] It is more sensitive to friction, shock, and spark than TNT.[1] When heated, it melts, then decomposes and explodes.[1]

Table 2: Explosive Properties of **Tetryl**

Property	Value
Detonation Velocity	7,570 m/s[1][5]
Shock Sensitivity	Sensitive[1]
Friction Sensitivity	Sensitive[1]
RE Factor	1.25[1]

Synthesis of Tetryl

Historically, **Tetryl** was produced through several methods. The two primary laboratory-scale synthesis routes involve the nitration of dimethylaniline or the reaction of dinitrochlorobenzene with methylamine followed by nitration.

Synthesis from Dimethylaniline

This method, first described by Dutch chemist Karel Hendrik Mertens in 1877, involves the slow addition of a solution of dimethylaniline in concentrated sulfuric acid to concentrated nitric acid.

[1]

Materials:

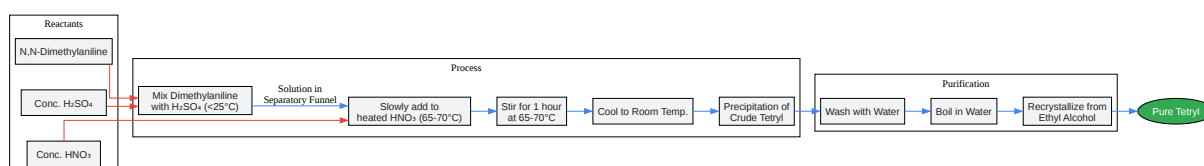
- N,N-dimethylaniline
- Concentrated sulfuric acid (99-100%)
- Concentrated nitric acid (80%)
- Ice-salt bath
- Magnetic stirrer
- Separatory funnel
- Erlenmeyer flask
- Beakers

- Filtration apparatus
- Benzene
- Ethyl alcohol

Procedure:

- Prepare a solution of 20 mL of N,N-dimethylaniline in 130 mL of concentrated sulfuric acid in a 500-mL beaker placed in an ice-salt bath. Maintain the temperature below 25 °C during mixing.
- Transfer the solution to a separatory funnel.
- Heat 160 mL of 80% nitric acid in a 500-mL Erlenmeyer flask to 55-60 °C.
- Slowly add the dimethylaniline-sulfuric acid solution dropwise to the heated nitric acid. Stir the mixture continuously with a magnetic stirrer and maintain the temperature between 65-70 °C. The addition should take approximately one hour.
- After the addition is complete, continue stirring and maintain the temperature at 65-70 °C for an additional hour.
- Allow the mixture to cool to room temperature, which will cause crystals of **Tetryl** to precipitate.
- Decant as much of the acid as possible and add the remaining crystals to water.
- Filter the crystals and wash them thoroughly with water to remove any residual acid.
- For purification, add the washed crystals to 240 mL of water and boil for one hour, replacing any water that evaporates.
- Filter the **Tetryl** again and grind the crystals into a fine paste with a small amount of water.
- Add water equal to twelve times the weight of the crystals and boil for 12 hours.
- Repeat the boiling process with fresh water for another four hours.

- Filter the crystals and allow them to dry.
- Dissolve the dried crystals in a minimal amount of benzene and filter to remove any insoluble impurities.
- Evaporate the benzene and recrystallize the **Tetryl** residue from ethyl alcohol.



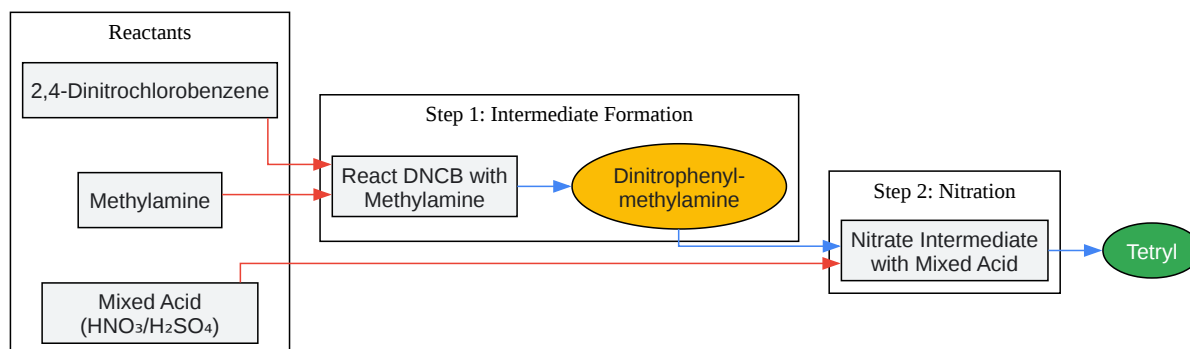
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Synthesis of **Tetryl** from N,N-Dimethylaniline.

Synthesis from Dinitrochlorobenzene

A more economical synthesis route involves the reaction of 2,4-dinitrochlorobenzene with methylamine to produce dinitromethylaniline, which is then nitrated.^[7]

This process generally follows a two-step pathway: the formation of the dinitromethylaniline intermediate and its subsequent nitration.



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Synthesis of **Tetryl** from Dinitrochlorobenzene.

Health and Safety Considerations

Tetryl is a toxic substance and a skin irritant.[1] Exposure can lead to dermatitis, and the dust can irritate the mucous membranes and upper respiratory tract.[1] It is also a dangerous fire and explosion risk, being sensitive to shock, friction, and heat.[1][8] Appropriate personal protective equipment, including gloves, face shields, and respiratory protection, should be used when handling **Tetryl**. [8][9]

Environmental Fate

Tetryl is among the more toxic ordnance compounds but is also relatively degradable.[1] It is expected to be short-lived in the environment and decomposes rapidly in methanol/water solutions and with heat.[1] One of its breakdown products in soil is picric acid.[3]

Conclusion

Tetryl is a well-characterized high explosive with a long history of use. While its production and use have been largely superseded by more modern explosives like RDX, it remains a compound of interest for historical and research purposes.[1] The synthesis of **Tetryl** involves

hazardous materials and should only be attempted by trained professionals in a well-equipped laboratory with appropriate safety measures in place.

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